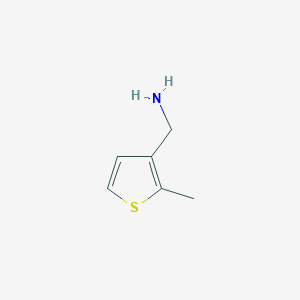

(2-Methylthiophen-3-yl)methanamine

Description

(2-Methylthiophen-3-yl)methanamine is an organosulfur compound featuring a thiophene ring substituted with a methyl group at the 2-position and a methanamine (-CH₂NH₂) group at the 3-position. Its molecular formula is C₆H₉NS, with a molecular weight of 127.21 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, particularly in targeting neurotransmitter receptors such as dopamine receptors . It serves as a key intermediate in synthesizing pharmacologically active molecules, including dopamine D3 receptor (D3R) antagonists .

Propriétés

IUPAC Name |

(2-methylthiophen-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCDLICHQNGTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methylthiophene with formaldehyde and ammonia under acidic conditions to form the desired amine . Another approach involves the use of reductive amination, where 2-methylthiophene-3-carbaldehyde is reacted with ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for (2-Methylthiophen-3-yl)methanamine often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methylthiophen-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

(2-Methylthiophen-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2-Methylthiophen-3-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Activity

The table below compares (2-Methylthiophen-3-yl)methanamine with related thiophene- and carbazole-based methanamine derivatives:

Key Observations :

- Carbazole vs. Thiophene Scaffolds: Carbazole derivatives like (9-ethyl-9H-carbazol-3-yl)methanamine exhibit measurable D3R binding (Ki = 144.7 nmol/L) and high selectivity over D2R, attributed to the extended aromatic system and ethyl substitution .

Physicochemical Properties

Solubility and Stability

- Methanamine Solubility Trends : Methanamine derivatives generally exhibit moderate solubility in polar solvents like water and N,N-dimethylformamide (DMF). For example, unsubstituted methanamine has a mole fraction solubility of ~0.02 in DMF at 298 K . Substituents like chlorine or aromatic rings (e.g., tetrahydro-pyran in ) may reduce aqueous solubility due to increased hydrophobicity.

- Salt Forms : Hydrochloride salts (e.g., ) improve stability and solubility in polar media, making them preferable for pharmaceutical formulations.

Molecular Properties

- Hydrogen Bonding: Primary amines (-NH₂) in these compounds act as hydrogen bond donors, influencing interactions with biological targets. Thiophene sulfur atoms may participate in weak non-covalent interactions.

Activité Biologique

(2-Methylthiophen-3-yl)methanamine is an organic compound featuring a thiophene ring substituted with a methyl group and an amine functional group. Its unique structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of (2-Methylthiophen-3-yl)methanamine, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of (2-Methylthiophen-3-yl)methanamine is C₇H₉NS, with a molecular weight of approximately 141.22 g/mol. The compound consists of:

- A thiophene ring : This five-membered heterocyclic compound contributes to the biological activity due to its electron-rich nature.

- A methanamine group : This functional group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that (2-Methylthiophen-3-yl)methanamine exhibits significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth | |

| Fungi | Antifungal effects |

The specific mechanisms of action include disruption of cell membrane integrity and interference with protein synthesis pathways.

Case Studies

- Antifungal Activity : A study demonstrated that (2-Methylthiophen-3-yl)methanamine effectively inhibited the growth of Candida albicans, a common fungal pathogen. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antifungal agent.

- Bacterial Resistance : Another study highlighted the compound's ability to overcome resistance in strains of Staphylococcus aureus. The compound was shown to restore sensitivity to beta-lactam antibiotics when used in combination therapy.

The proposed mechanisms by which (2-Methylthiophen-3-yl)methanamine exerts its biological effects include:

- Membrane Disruption : The thiophene ring may insert into lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The amine group can act as a nucleophile, inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.

Comparative Analysis

To further understand the biological activity of (2-Methylthiophen-3-yl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,5-Dimethylthiophen-2-yl)methanamine | Two methyl groups on thiophene | Antimicrobial and antifungal |

| (2,5-Dimethylthiophen-3-yl)methanamine | Methyl groups at different positions | Enhanced antibacterial properties |

| (2-Methylthiophen-3-yl)ethanamine | Ethyl substitution instead of methyl | Reduced activity compared to methanamine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.